molecular formula C12H10N2O5 B3031815 ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 7248-88-6

ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3031815
CAS No.: 7248-88-6
M. Wt: 262.22 g/mol
InChI Key: LYNIYLCGKJWHSC-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a nitro group at the 7th position, an oxo group at the 4th position, and an ethyl ester at the 3rd position. It is widely used in various fields of scientific research due to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by cyclization and decarboxylation steps to form the quinoline core . The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using basic conditions.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, water.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed:

    Reduction: Ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    Substitution: 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

  • Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate

Comparison: Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds with different substituents (e.g., chloro, fluoro, bromo) exhibit varying degrees of reactivity and biological effects. The nitro group enhances the compound’s potential as an antimicrobial and anticancer agent compared to its analogs .

Properties

IUPAC Name

ethyl 7-nitro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-5-7(14(17)18)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIYLCGKJWHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284612
Record name Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7248-88-6
Record name NSC38018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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